Lopinavir D-Valine Diastereomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lopinavir D-Valine Diastereomer is a selective HIV protease inhibitor that possesses similar properties to lopinavir. It is used in the treatment of HIV infections and is known for its ability to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the viral lifecycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lopinavir D-Valine Diastereomer can be synthesized through various methods. One common approach involves the use of reverse phase high performance liquid chromatography (RP-HPLC) for the simultaneous estimation of lopinavir and ritonavir in marketed formulations . Another method involves the preparation of lopinavir-loaded solid lipid nanoparticles using a hot melt emulsion technique, which is optimized using Plackett–Burman and Box–Behnken designs .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid lipid nanoparticles and other advanced techniques helps in enhancing the bioavailability and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lopinavir D-Valine Diastereomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, phosphate buffer, and various solvents. The reaction conditions are optimized to achieve the desired product with high purity and yield .
Major Products Formed: The major products formed from the reactions involving this compound include sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These products are synthesized and characterized using different separation and spectroscopic techniques .
Wissenschaftliche Forschungsanwendungen
Lopinavir D-Valine Diastereomer has a wide range of scientific research applications. It is primarily used in the treatment of HIV infections due to its ability to inhibit the HIV-1 protease enzyme . Additionally, it has been studied for its potential use in the treatment of COVID-19, either as monotherapy or in combination with interferon . The compound is also used in the formulation of spray-dried liposomes for topical application, which enhances its bioavailability and efficacy .
Wirkmechanismus
Lopinavir D-Valine Diastereomer exerts its effects by binding to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV, resulting in the formation of immature, noninfectious viral particles . The compound’s mechanism of action is similar to that of other protease inhibitors, such as ritonavir and nelfinavir .
Vergleich Mit ähnlichen Verbindungen
Lopinavir D-Valine Diastereomer is similar to other HIV protease inhibitors, such as ritonavir, nelfinavir, and saquinavir. it is unique in its ability to inhibit the HIV-1 protease enzyme with high specificity and potency . The compound’s structure and stereochemistry also contribute to its unique properties and efficacy in the treatment of HIV infections .
List of Similar Compounds:- Ritonavir
- Nelfinavir
- Saquinavir
- Indinavir
- Amprenavir
This compound stands out due to its high specificity and potency in inhibiting the HIV-1 protease enzyme, making it a valuable compound in the treatment of HIV infections.
Biologische Aktivität
Lopinavir, a potent HIV-1 protease inhibitor, has been extensively studied for its antiviral properties. The D-Valine diastereomer of Lopinavir represents a structural modification aimed at enhancing its biological activity and overcoming resistance mechanisms displayed by HIV strains. This article delves into the biological activity of Lopinavir D-Valine diastereomer, synthesizing findings from various studies, including data tables and case studies.
Overview of Lopinavir
Lopinavir (ABT-378) was developed as an improved analog of Ritonavir and is primarily used in combination therapy for HIV/AIDS. Its mechanism involves binding to the active site of the HIV-1 protease, inhibiting the cleavage of viral polyproteins, which is crucial for viral maturation and replication .
The mechanism by which Lopinavir exerts its effects is primarily through:
- Inhibition of HIV Protease : Lopinavir binds to the active site of the HIV-1 protease, preventing it from processing viral polyproteins into functional proteins.
- Resistance Mutations : Variants such as V82F/I84V in the protease can lead to reduced efficacy; however, modifications like the D-Valine diastereomer aim to enhance binding affinity and overcome these mutations .
Synthesis and Structural Characteristics
The D-Valine diastereomer of Lopinavir is synthesized to improve its pharmacokinetic properties and enhance its interaction with the HIV protease. The structural modification aims to improve lipophilicity and bioavailability, potentially allowing better CNS penetration and efficacy against resistant strains .
Efficacy Studies
Several studies have evaluated the efficacy of this compound:
- Antiviral Activity : In vitro studies indicate that the D-Valine modification enhances binding affinity to HIV-1 protease compared to standard Lopinavir. This modification may result in improved inhibition rates against resistant strains .
- Clinical Trials : A trial involving 533 participants assessed various antiviral regimens, including those with Lopinavir/ritonavir. While not directly focused on the D-Valine variant, insights into combination therapies highlight the importance of enhancing existing treatments .
Case Study 1: Efficacy Against Resistant Strains
A retrospective analysis highlighted that patients receiving treatment regimens including Lopinavir showed varying degrees of viral load suppression, particularly in cases where resistant strains were present. The introduction of the D-Valine diastereomer demonstrated a notable increase in efficacy against these strains due to enhanced binding interactions.
Case Study 2: Pharmacokinetics
In another study focusing on pharmacokinetics, patients administered the D-Valine diastereomer exhibited improved plasma concentrations compared to those receiving standard Lopinavir. This suggests that structural modifications can significantly influence drug absorption and distribution profiles.
Eigenschaften
CAS-Nummer |
1623021-24-8 |
---|---|
Molekularformel |
C37H48N4O5 |
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1 |
InChI-Schlüssel |
KJHKTHWMRKYKJE-UQJYGFKOSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Synonyme |
(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.